5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione
Description
5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a methyl group at position 5 and a 3-sulfanylpropyl chain at position 1. Its molecular formula is C₈H₁₂N₂O₂S, with a molar mass of 200.26 g/mol.
Properties
CAS No. |
81644-60-2 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-methyl-1-(3-sulfanylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-6-5-10(3-2-4-13)8(12)9-7(6)11/h5,13H,2-4H2,1H3,(H,9,11,12) |
InChI Key |
MZDJLOIOMLTINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-Methyl-1-(3-sulfanylpropyl)pyrimidine-2,4(1H,3H)-dione with structurally related compounds:
Structural and Functional Comparisons
Key Observations
Bulky substituents like benzyl (Compound in ) or tert-butyl () may reduce aqueous solubility but improve target binding affinity through hydrophobic interactions.
Therapeutic Diversity :
- The piperidinylmethyl group in the anti-mycobacterial compound () enables penetration into mycobacterial membranes, a feature absent in the target compound .
- Compound 7’s chlorophenyl and trifluoropropoxy groups are optimized for protease inhibition, suggesting the target compound’s thiol group could be explored for similar applications .
Physicochemical Properties :
- The target compound’s lower molar mass (200.26 g/mol ) compared to fused-ring derivatives (e.g., 292.36 g/mol in ) may enhance bioavailability and blood-brain barrier penetration.
- The mercapto group in both the target compound and ’s compound introduces oxidation sensitivity, necessitating formulation adjustments to prevent dimerization .
Research Findings
- Enzyme Inhibition : Pyrimidine-diones with sulfhydryl or halogenated substituents (e.g., Compound 7) show promise in targeting cysteine-dependent proteases, as demonstrated in SARS-CoV main protease studies .
- Antimicrobial Activity : Substitutions with aromatic rings (e.g., benzyl in ) correlate with antimetabolite activity, while piperidine moieties () enhance anti-mycobacterial efficacy .
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